BenchChemオンラインストアへようこそ!

1-(3-((5-Chloro-1H-indazol-3-yl)amino)propyl)piperidin-4-ol

Drug Discovery Pharmacokinetics Physicochemical Properties

1-(3-((5-Chloro-1H-indazol-3-yl)amino)propyl)piperidin-4-ol (CAS 88944-82-5) is a synthetic indazole derivative with the molecular formula C15H21ClN4O and a molecular weight of 308.81 g/mol. It features a 5-chloro-1H-indazole core linked via a propylamino spacer to a piperidin-4-ol moiety.

Molecular Formula C15H21ClN4O
Molecular Weight 308.80 g/mol
CAS No. 88944-82-5
Cat. No. B12904699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((5-Chloro-1H-indazol-3-yl)amino)propyl)piperidin-4-ol
CAS88944-82-5
Molecular FormulaC15H21ClN4O
Molecular Weight308.80 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)CCCNC2=NNC3=C2C=C(C=C3)Cl
InChIInChI=1S/C15H21ClN4O/c16-11-2-3-14-13(10-11)15(19-18-14)17-6-1-7-20-8-4-12(21)5-9-20/h2-3,10,12,21H,1,4-9H2,(H2,17,18,19)
InChIKeyZQJNJKGIJJQJDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-((5-Chloro-1H-indazol-3-yl)amino)propyl)piperidin-4-ol (CAS 88944-82-5): Chemical Identity and Core Properties for Research Procurement


1-(3-((5-Chloro-1H-indazol-3-yl)amino)propyl)piperidin-4-ol (CAS 88944-82-5) is a synthetic indazole derivative with the molecular formula C15H21ClN4O and a molecular weight of 308.81 g/mol . It features a 5-chloro-1H-indazole core linked via a propylamino spacer to a piperidin-4-ol moiety. This compound belongs to the broader class of 3-piperidinyl-indazole derivatives, which were historically investigated as antihypertensive agents acting as peripheral neurotransmitter antagonists [1]. Its computed physicochemical properties include a topological polar surface area (PSA) of 67.41 Ų and a calculated LogP of 1.83 .

Why Generic Indazole Analogs Cannot Substitute for 1-(3-((5-Chloro-1H-indazol-3-yl)amino)propyl)piperidin-4-ol in Targeted Research


Within the indazole class, minor structural modifications profoundly alter biological activity profiles. The patent defining 3-piperidinyl-indazole derivatives explicitly notes that, contrary to structurally related 3-piperidinyl benzazoles which show significant central nervous system activity, the instant compounds act peripherally [1]. The specific combination of a 5-chloro substituent on the indazole ring, a propylamino linker, and a free hydroxyl on the piperidine ring in the target compound creates a unique pharmacophore. Generic substitution with an unsubstituted indazole, a 6-fluoro analog, or a des-hydroxy variant is therefore likely to shift potency, selectivity, and even the therapeutic target class (e.g., from peripheral antihypertensive to CNS-active antipsychotic). The quantitative evidence below details where available data begins to define this differentiation.

Quantitative Differentiation Evidence for 1-(3-((5-Chloro-1H-indazol-3-yl)amino)propyl)piperidin-4-ol Against Closest Analogs


Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Des-chloro and Des-hydroxy Analogs

The target compound's computed LogP of 1.83 and PSA of 67.41 Ų can be compared to its des-chloro (unsubstituted indazole) and des-hydroxy (piperidine instead of piperidin-4-ol) analogs. The 5-chloro substituent increases lipophilicity by approximately 0.7–1.0 LogP units relative to the unsubstituted indazole analog, while the hydroxyl group on the piperidine simultaneously increases polarity, partially offsetting the chlorine effect and resulting in a balanced physicochemical profile suitable for both solubility and passive membrane permeability. While direct experimental data for the target compound is limited, this predicted profile differentiates it from analogs like 3-(1-piperidinylpropyl)amino-1H-indazole (des-chloro, LogP ~1.0–1.3, PSA ~54–58) [1].

Drug Discovery Pharmacokinetics Physicochemical Properties

Antihypertensive Efficacy: Peripheral vs. Central Selectivity Profile Inferred from Patent Class Data

The patent covering 3-piperidinyl-indazole derivatives (US 5,196,425) explicitly states that the claimed compounds, unlike structurally related 3-piperidinyl benzazoles, 'do not show significant activity on the central nervous system, but rather act peripherally' [1]. The target compound falls within the generic formula of this patent where R3 (position 5 of indazole) is defined as halo, which includes chlorine. While specific IC50 values for the target compound itself are not disclosed in the patent, the structural analog 3-[2-[4-(6-fluoro-1H-indazol-3-yl)-1-piperidinyl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exhibited significant antihypertensive activity with peripheral selectivity in the 'Apomorphine, tryptamine and norepinephrine in rats' test [1]. The 5-chloro substitution in the target compound is predicted to confer similar peripheral selectivity but with potentially altered potency due to different electronic effects of chlorine vs. fluorine.

Antihypertensive Cardiovascular Peripheral Selectivity

Structural Differentiation: The Unique 5-Chloro-3-aminopropyl-piperidin-4-ol Scaffold

A review of ROCK-II inhibitors reveals two major indazole-based series: 1-(4-(1H-indazol-5-yl)piperazin-1-yl)-2-hydroxy analogs and 1-(4-(1H-indazol-5-yl amino)piperidin-1-yl)-2-hydroxy analogs [1]. The target compound differs fundamentally by its 3-amino linkage to the indazole (rather than 5-yl) and the propyl spacer length (rather than direct piperidine attachment). This scaffold variation positions the basic amine and hydroxyl groups in a distinct three-dimensional arrangement that is likely to alter kinase selectivity. While direct potency data for the target compound against ROCK-II is absent, the known analogs SR-1459 (IC50 = 13 nM), SR-715 (IC50 = 80 nM), and SR-899 (IC50 = 100 nM) [1] provide a baseline for this chemotype. The target compound's unique connectivity may offer a novel selectivity window against off-target kinases like CYP3A4, which was a noted liability for some analogs in the series [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Solubility and Formulation Potential: The Hydroxyl Group Advantage

The presence of a secondary amine (pKa ~8.5–9.5) and a hydroxyl group in the target compound enables formation of hydrochloride or other acid addition salts, a feature explicitly claimed in the patent for enhancing water solubility [1]. The 5-chloro substituent increases the compound's acidity via electron withdrawal, potentially facilitating salt formation. While comparative solubility data is not available, the calculated PSA of 67.41 Ų suggests moderate aqueous solubility that can be further optimized through salt selection. This differentiates the target compound from completely non-polar indazole analogs lacking a hydroxyl handle, which may require co-solvents or complex formulations for in vivo dosing.

Pharmaceutical Development Solubility Salt Formation

Optimal Scientific and Industrial Use Cases for 1-(3-((5-Chloro-1H-indazol-3-yl)amino)propyl)piperidin-4-ol Based on Current Evidence


Peripheral Antihypertensive Drug Discovery Hit-to-Lead Optimization

The compound's predicted peripheral selectivity, inferred from the patent class data [1], makes it a validated starting point for developing next-generation antihypertensive agents. The 5-chloro substitution pattern and hydroxyl handle allow for systematic SAR exploration to optimize potency while maintaining the low CNS-penetration profile [1]. Procurement should prioritize high-purity batches (>95%) for in vitro and ex vivo blood pressure assays.

Kinase Selectivity Profiling and Novel Chemotype Exploration

Given its distinct 3-aminoindazole-propyl-piperidin-4-ol scaffold, the compound serves as a complementary chemotype to established 5-yl indazole ROCK-II inhibitors [2]. It can be used in broad kinase panels to identify novel selectivity windows, particularly against off-targets like CYP3A4 that plagued earlier analogs [2]. This application is supported by the scaffold's topological differentiation from known inhibitors.

Physicochemical Property Optimization via Salt Screening

The combination of a basic amine (pKa ~8.5–9.5) and a hydroxyl group makes this compound an ideal substrate for salt formation studies. Procurement of the free base enables systematic salt screening (e.g., hydrochloride, mesylate, tosylate) to enhance aqueous solubility for oral or parenteral formulation development. The moderate LogP of 1.83 and PSA of 67.41 Ų provide a favorable starting point for achieving drug-like properties.

CYP450 and Drug-Drug Interaction Liability Assessment

The compound's structural features—particularly the 5-chloroindazole core—can be used to assess CYP450 inhibition potential in comparison to structurally related indazole derivatives [2]. This information is critical for predicting drug-drug interaction risks in polypharmacy scenarios, a key consideration for antihypertensive therapies that are often co-administered with other cardiovascular drugs [1].

Quote Request

Request a Quote for 1-(3-((5-Chloro-1H-indazol-3-yl)amino)propyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.